4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a carbamoylethyl group, and a pyrazole ring. Its molecular formula is C7H11N5O2, and it has a molecular weight of 197.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures, such as 150°C . This approach allows for the production of cyanoacetanilide derivatives, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbamoylethyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as substituted pyrazoles and other heterocyclic compounds.
Scientific Research Applications
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . Additionally, this compound can be used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carbamoylethyl groups can participate in various biochemical reactions, leading to the modulation of specific enzymes and receptors . These interactions can result in various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives and cyanoacetamide derivatives . These compounds share structural similarities and can undergo similar chemical reactions.
Uniqueness: The presence of both an amino group and a carbamoylethyl group provides versatility in chemical synthesis and potential biological activity .
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-amino-1-(1-amino-1-oxopropan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N4O3/c1-3(6(9)12)11-2-4(8)5(10-11)7(13)14/h2-3H,8H2,1H3,(H2,9,12)(H,13,14) |
InChI Key |
AOQCSAOUAVIJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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